(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
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Overview
Description
(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is an organic compound that features a benzofuran core, a phenyl group, and a sulfanyl-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and phenylacetic acid derivatives.
Introduction of the Sulfanyl-Methyl Group: This step involves the reaction of the benzofuran derivative with a sulfanyl-methylating agent, such as 2-methylbenzenethiol, under basic conditions.
Attachment of the Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and benzofuran moieties can play crucial roles in binding to the active sites of these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Methylphenyl)phenyl-methanone: Lacks the benzofuran core and sulfanyl-methyl group.
Benzofuran derivatives: Share the benzofuran core but differ in substituents.
Phenyl sulfides: Contain the sulfanyl group but lack the benzofuran core.
Uniqueness
(3-{[(2-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is unique due to the combination of its benzofuran core, phenyl group, and sulfanyl-methyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
[3-[(2-methylphenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O2S/c1-16-9-5-8-14-21(16)26-15-19-18-12-6-7-13-20(18)25-23(19)22(24)17-10-3-2-4-11-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFBHZITZKOWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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